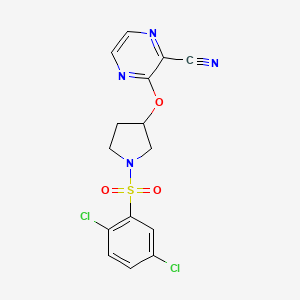
3-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used in the treatment of various human diseases .
Molecular Structure Analysis
The pyrrolidine ring in this compound is likely to contribute to its three-dimensional structure due to the non-planarity of the ring . The dichlorophenyl group, sulfonyl group, and pyrazine ring may also influence the overall structure of the molecule.Scientific Research Applications
Heterocyclic Compound Synthesis
Research into the synthesis and reactivity of related heterocyclic compounds has been extensive. For example, studies have demonstrated the versatility of enaminonitriles in heterocyclic synthesis, leading to the creation of novel pyrazole, pyridine, and pyrimidine derivatives. Such compounds are often pursued for their potential biological activities and as intermediates in the synthesis of more complex molecules (Abdallah, 2007); (Fadda et al., 2012).
Antimicrobial Activities
Compounds with structural similarities have also been evaluated for their antimicrobial properties. For instance, novel series of spiro compounds exhibiting biologically active sulfonamide have been synthesized, showing potent antimicrobial activity against both Gram-negative and Gram-positive bacteria. This research underscores the potential of such compounds in the development of new antimicrobial agents (Hafez et al., 2016).
Synthesis and Biological Evaluation
The utility of related compounds extends to the synthesis and biological evaluation of new heterocyclic compounds containing sulfonamido moieties, indicative of their potential use as antibacterial agents. Such studies highlight the diverse reactivity and application of these compounds in medicinal chemistry, providing a foundation for the development of new therapeutic agents (Azab et al., 2013).
Material Science Applications
Beyond biological activity, related compounds have been explored for their material science applications. For instance, the structural and optical characteristics of pyrazolo pyridine derivatives have been investigated, revealing their potential use in electronic and optoelectronic devices. This research demonstrates the broad utility of such compounds beyond pharmaceutical applications, extending into materials science and engineering (Zedan et al., 2020).
properties
IUPAC Name |
3-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O3S/c16-10-1-2-12(17)14(7-10)25(22,23)21-6-3-11(9-21)24-15-13(8-18)19-4-5-20-15/h1-2,4-5,7,11H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSWJIDAFFIHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2971723.png)

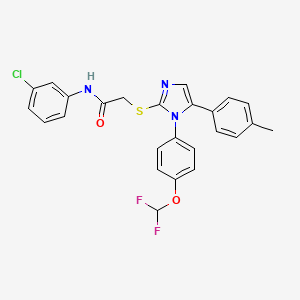
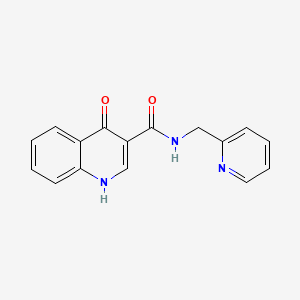
![methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2971730.png)
![1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2971732.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2971733.png)
![(2-bromophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2971735.png)
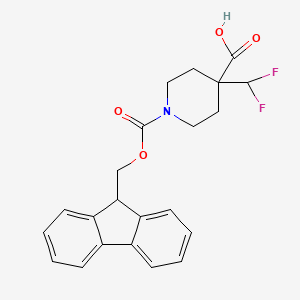

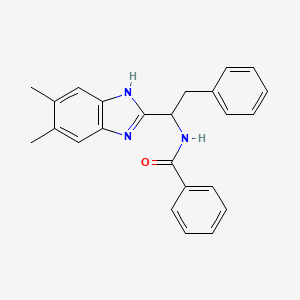
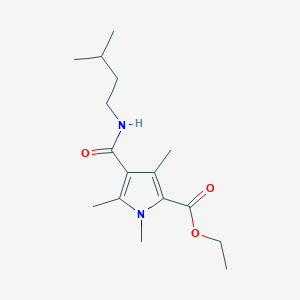
![N2,N6-bis(naphtho[2,1-d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2971743.png)
